2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a heterocyclic compound that contains nitrogen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile typically involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate. This reaction is usually carried out in the presence of ethanol as a solvent under conventional heating . Another method involves the reaction of 2-nitro-4-chlorodiphenyl ether with hydrazine hydrate in the presence of iron trichloride hexahydrate and activated charcoal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-bromophenyl)-6-ethyl-5-methylnicotinonitrile
- 2-Amino-4-(4-chlorophenyl)-1,3-thiazole
- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFMQVTLGCOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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